molecular formula C15H12N2O B12502260 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine

Cat. No.: B12502260
M. Wt: 236.27 g/mol
InChI Key: JPCAXHBKQLBOJG-UHFFFAOYSA-N
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Description

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole is a complex organic compound with a unique structure that combines an indene moiety with an oxazole ring and a pyridine substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene precursor, which is then subjected to cyclization reactions to form the indeno[1,2-d]oxazole core. The pyridine substituent is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]oxazole derivatives: These compounds share the indeno[1,2-d]oxazole core but differ in their substituents, leading to variations in their biological activities and chemical properties.

    Pyridine-containing compounds: Compounds with pyridine rings are common in medicinal chemistry and often exhibit diverse biological activities.

Uniqueness

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole is unique due to its specific stereochemistry and the combination of the indeno[1,2-d]oxazole core with a pyridine substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAXHBKQLBOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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